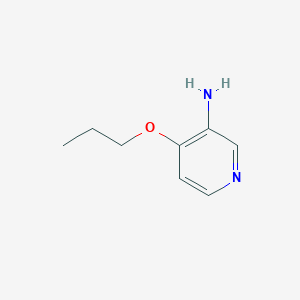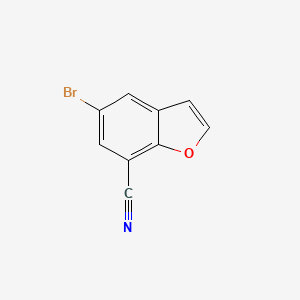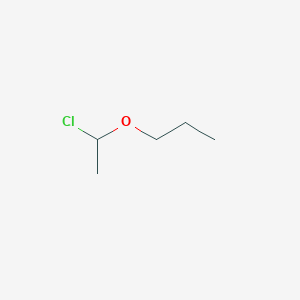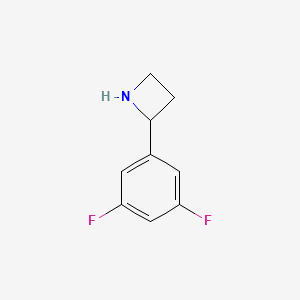![molecular formula C11H15BrClNO B13318377 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15BrClNO It contains a bromine and chlorine-substituted phenyl group attached to a butanol chain through an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-5-chlorobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butane.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(2-Bromo-5-chlorophenyl)methylamino}butan-2-ol
- 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butane
- 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-one
Uniqueness
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15BrClNO |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
4-[(2-bromo-5-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-6-10(13)2-3-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3 |
Clave InChI |
NEEGAKZYXJGHNE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCC1=C(C=CC(=C1)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
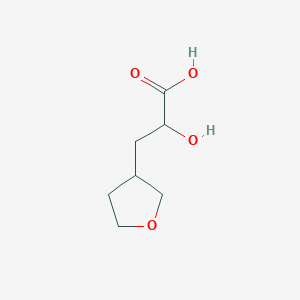
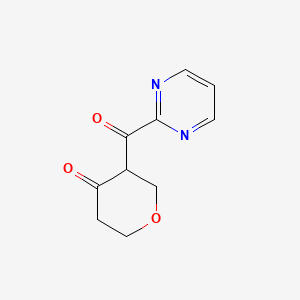
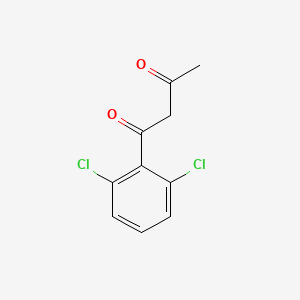
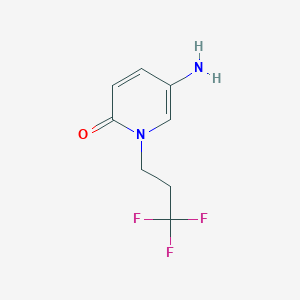


![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
